Desferrioxamine, also known as deferoxamine, is a medication primarily used to manage iron overload in conditions such as thalassemia and hemochromatosis. Its therapeutic efficacy is largely attributed to its ability to chelate free iron, thereby preventing iron-induced tissue damage through free radical formation. The drug has been extensively studied in various animal models to understand its protective mechanisms in human diseases1.
Desferrioxamine exhibits a multifaceted mechanism of action. It is a potent iron chelator, which allows it to inhibit iron-dependent free radical reactions. This chelation is not limited to iron, as desferrioxamine also binds other metal ions and reacts with superoxide and hydroxyl radicals. Additionally, it affects eicosanoid synthesis, can act as a substrate for peroxidases, and can generate a reactive nitroxide radical1. In the context of cancer cells, desferrioxamine has been shown to prevent iron uptake from transferrin, which is crucial for tumor growth, suggesting a potential role as an antitumor agent6. Moreover, it has been found to scavenge semiquinone radicals and stimulate the hydrolysis of tetrachlorohydroquinone, indicating additional modes of action that may contribute to its biological activities4.
Desferrioxamine's primary application is in the treatment of iron overload, where it effectively reduces iron levels in patients with conditions like thalassemia major, where frequent blood transfusions lead to excess iron accumulation1. Its ability to chelate iron also makes it a potential antitumor agent, as seen in studies with human melanoma cells, where it inhibits iron and transferrin uptake, thus impeding tumor growth6.
Interestingly, desipramine, which shares a similar name but is a different compound, has been studied for its antidepressant effects. It acts as an arrestin-biased ligand at the α2A-adrenergic receptor, leading to receptor down-regulation. This mechanism may contribute to the therapeutic effects of desipramine in depressive disorders2. Although desipramine is not desferrioxamine, the study of its action provides insight into the complex pharmacology of drugs affecting neurotransmission.
Desipramine has been found to induce downregulation of acid ceramidase in cancer cell lines, revealing a novel mechanism of action for this drug. This effect is specific to amphiphilic agents and is not transcriptionally regulated, suggesting a unique pathway for cancer treatment5.
Fesoterodine, another compound with a similar name, has been investigated for its electrochemical properties. The study of its oxidation products via electrochemical methods and mass spectrometry provides insights into the drug's metabolism and potential applications in the development of analytical techniques for drug monitoring3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: